4-Amino-6,8-dimethylquinoline-3-carboxylic acid
Overview
Description
4-Amino-6,8-dimethylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is known for its unique chemical structure, which includes an amino group at the 4-position, methyl groups at the 6 and 8 positions, and a carboxylic acid group at the 3-position of the quinoline ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions . Another method includes the use of enaminone intermediates, which are reacted with isatin in the presence of aqueous KOH or NaOH, followed by acidification with dilute HCl to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of transition metal catalysts, metal-free ionic liquid-mediated reactions, or green reaction protocols to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinoline-3-carboxylic acid esters, and other functionalized quinoline compounds .
Scientific Research Applications
4-Amino-6,8-dimethylquinoline-3-carboxylic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-6,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the carboxylic acid group at the 3-position play crucial roles in its binding to enzymes and receptors. These interactions can modulate biological activities, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 4-position instead of an amino group.
6,8-Dimethylquinoline: Lacks the carboxylic acid group at the 3-position.
Quinoline-3-carboxylic acid: Does not have the amino and methyl groups at the 4, 6, and 8 positions.
Uniqueness
4-Amino-6,8-dimethylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
4-amino-6,8-dimethylquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-6-3-7(2)11-8(4-6)10(13)9(5-14-11)12(15)16/h3-5H,1-2H3,(H2,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGYJXDKOKYSSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)C(=O)O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656539 | |
Record name | 4-Amino-6,8-dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171936-13-2 | |
Record name | 4-Amino-6,8-dimethyl-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171936-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6,8-dimethylquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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